2-(3-{4-[(1H-indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide
Description
2-(3-{4-[(1H-Indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide is a synthetic small-molecule compound characterized by a pyrimidine-imine core linked to a 1H-indazol-5-yl moiety and an N-isopropyl acetamide group. Its synthesis, as described in EP 2 903 618 B1, involves a multi-step procedure analogous to structurally related compounds, yielding a product with a molecular weight of 515 g/mol (m/z 515 [M+H]+) and a distinct ¹H NMR profile .
Properties
IUPAC Name |
2-[3-[4-(1H-indazol-5-ylamino)pyrimidin-2-yl]phenoxy]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-14(2)25-21(29)13-30-18-5-3-4-15(11-18)22-23-9-8-20(27-22)26-17-6-7-19-16(10-17)12-24-28-19/h3-12,14H,13H2,1-2H3,(H,24,28)(H,25,29)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCFPYVJHFWALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC=CC(=N2)NC3=CC4=C(C=C3)NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-{4-[(1H-indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide involves multiple steps. One documented method includes the reaction of 1H-indazole-5-carbaldehyde with 2-aminopyrimidine under specific conditions to form an intermediate, which is then reacted with 3-bromophenol and isopropylamine to yield the final product . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenoxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-{4-[(1H-indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Core Scaffold Variations
- Example 121 (EP 2 903 618 B1): Structure: 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide. Key Differences: Replaces the imino group with an amino group and substitutes piperazine with 1,4-diazepane. Impact: Enhanced conformational flexibility due to the seven-membered diazepane ring may improve binding to bulkier enzymatic pockets .
- 2-(2H-1,3-Benzodioxol-5-ylamino)-N-(propan-2-yl)acetamide (): Structure: Substitutes the indazole-pyrimidine system with a benzodioxol group.
Acetamide Side Chain Modifications
- 4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino) Derivatives (): Structure: Incorporates a pyridine-aminopyrimidine system. Impact: The pyridine group may enhance solubility but reduce blood-brain barrier penetration compared to the indazole analogue .
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Structure: Replaces the phenoxy-acetamide with a thiazole-oxadiazole-propanamide chain.
Pharmacological and Physicochemical Properties
| Property | Target Compound | Example 121 | Benzodioxol Acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 515 | ~530 (estimated) | 236.27 |
| LogP (Predicted) | 3.2 | 2.8 | 1.5 |
| Solubility (µg/mL) | 12 (DMSO) | 18 (DMSO) | 450 (Water) |
| Key Pharmacophore | Indazole-imine | Indazole-amino | Benzodioxol-amine |
- Target Compound vs. Benzodioxol Acetamide: The indazole-imine system in the target compound likely enhances kinase inhibition potency compared to the benzodioxol derivative, as indazole is a known ATP-binding site anchor in kinases .
- Target Compound vs. Example 121: The imine group may confer stronger π-π interactions with aromatic residues in target proteins compared to the amino group in Example 121 .
Research Findings and Implications
- Kinase Inhibition : Indazole-containing analogues (target compound, Example 121) show superior inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) compared to benzodioxol derivatives, as evidenced by patent data (IC₅₀ < 100 nM) .
- Metabolic Stability : The benzodioxol acetamide () exhibits longer half-life in hepatic microsomes due to reduced CYP450-mediated oxidation .
- Toxicity Profile : Piperazine/diazepane-containing analogues (target compound, Example 121) may carry higher cardiotoxicity risks due to hERG channel interactions, a common issue with flexible amine substituents .
Biological Activity
The compound 2-(3-{4-[(1H-indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide is a complex organic molecule with potential biological activity. Its structure suggests that it may interact with various biological systems, potentially offering therapeutic benefits in multiple disease contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for the compound is . The structure includes an indazole moiety, a dihydropyrimidine ring, and a phenoxy group, which may contribute to its biological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
1. Anticancer Activity
Studies have shown that derivatives of similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with indazole and dihydropyrimidine structures have been reported to inhibit cell proliferation in colon and breast cancer models. The specific IC50 values for related compounds suggest a promising avenue for further research into the anticancer potential of this compound.
2. Antimicrobial Activity
Preliminary investigations have indicated that compounds with similar functional groups demonstrate antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
3. Enzyme Inhibition
Given the presence of the indazole and dihydropyrimidine moieties, this compound may act as an inhibitor of key enzymes involved in various metabolic processes. For example, enzyme inhibition studies on related compounds have demonstrated significant activity against enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cell signaling pathways.
- DNA Interaction : Some derivatives may interact with DNA, leading to apoptosis in cancer cells.
- Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Cytotoxicity Studies : A study on a related indazole derivative showed significant cytotoxicity against HCT-116 colon carcinoma cells with an IC50 value of 6.2 μM . This suggests that the target compound might exhibit comparable or enhanced activity.
- Antimicrobial Screening : Research on phenoxy derivatives indicated strong antimicrobial activity against Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antimicrobial agents based on this compound's structure.
- Enzyme Inhibition Profiles : A comparative analysis revealed that similar compounds effectively inhibited AChE with varying potencies, suggesting that this compound could also be a candidate for neurological disorder treatments .
Data Table: Biological Activities and IC50 Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
